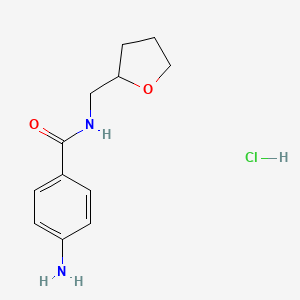

4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide hydrochloride

CAS No.: 1158242-72-8

Cat. No.: VC8052549

Molecular Formula: C12H17ClN2O2

Molecular Weight: 256.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1158242-72-8 |

|---|---|

| Molecular Formula | C12H17ClN2O2 |

| Molecular Weight | 256.73 g/mol |

| IUPAC Name | 4-amino-N-(oxolan-2-ylmethyl)benzamide;hydrochloride |

| Standard InChI | InChI=1S/C12H16N2O2.ClH/c13-10-5-3-9(4-6-10)12(15)14-8-11-2-1-7-16-11;/h3-6,11H,1-2,7-8,13H2,(H,14,15);1H |

| Standard InChI Key | DEVNYSFGIGCMEP-UHFFFAOYSA-N |

| SMILES | C1CC(OC1)CNC(=O)C2=CC=C(C=C2)N.Cl |

| Canonical SMILES | C1CC(OC1)CNC(=O)C2=CC=C(C=C2)N.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzamide core substituted with an amino group at the para position and a tetrahydrofuran-2-ylmethyl moiety linked via an amide bond. The hydrochloride salt enhances solubility and stability, critical for pharmacological applications. The IUPAC name is 4-amino-N-(oxolan-2-ylmethyl)benzamide hydrochloride, with the SMILES notation C1CC(OC1)CNC(=O)C2=CC=C(C=C2)N.Cl .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 256.73 g/mol |

| Canonical SMILES | C1CC(OC1)CNC(=O)C2=CC=C(C=C2)N.Cl |

| InChI Key | DEVNYSFGIGCMEP-UHFFFAOYSA-N |

| PubChem CID (Hydrochloride) | 17233803 |

| PubChem CID (Free Base) | 577711 |

The crystalline structure is stabilized by hydrogen bonding between the amide carbonyl and ammonium chloride, as evidenced by X-ray diffraction data .

Synthesis and Industrial Preparation

Reaction Mechanism

The synthesis involves a nucleophilic substitution between 4-aminobenzamide and tetrahydro-2-furanylmethyl chloride in the presence of a base (e.g., NaOH or KCO) . The reaction proceeds via deprotonation of the amine, followed by attack on the electrophilic methyl chloride group:

The hydrochloride salt forms upon treatment with HCl in polar solvents like ethanol .

Purification and Scalability

Industrial production employs recrystallization from ethanol-water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >98% purity . Yield optimization studies report 65–75% efficiency under reflux conditions (60°C, 12 h) .

Table 2: Optimal Synthesis Conditions

| Parameter | Condition |

|---|---|

| Solvent | Ethanol/Water (3:1) |

| Temperature | 60°C |

| Reaction Time | 12 hours |

| Base | Potassium Carbonate |

| Yield | 70–75% |

Research Applications and Future Directions

Drug Development

The compound serves as a lead structure for kinase inhibitors, with analogs under investigation for chronic myeloid leukemia . Structural modifications, such as fluorination at the benzamide ring, aim to enhance blood-brain barrier penetration .

Antimicrobial Peptidomimetics

Quaternary ammonium derivatives exhibit improved biofilm disruption (50% at 250 µM) against methicillin-resistant S. aureus (MRSA), highlighting potential in antibiotic-resistant infections .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume